molecular formula C22H20FN5O B2950363 (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-13-0

(E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2950363
CAS No.: 1257556-13-0
M. Wt: 389.434
InChI Key: NKOZVEDHYIKVKZ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a chalcone-derived compound featuring a conjugated enone system (α,β-unsaturated ketone) with a 4-fluorophenyl group and a piperazine ring substituted with a pyridazinyl-pyridinyl moiety. Chalcones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

This compound’s structural complexity distinguishes it from simpler chalcones, as the pyridazine-pyridine heterocycle may confer unique electronic and steric properties. Such features are critical in drug design, particularly for targeting enzymes or receptors requiring specific π-π or hydrogen-bonding interactions .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c23-19-6-3-17(4-7-19)5-10-22(29)28-14-12-27(13-15-28)21-9-8-20(25-26-21)18-2-1-11-24-16-18/h1-11,16H,12-15H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZVEDHYIKVKZ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Pyridazinyl-Pyridinyl Synthesis: The pyridazinyl-pyridinyl moiety is synthesized via cyclization reactions involving appropriate precursors.

    Piperazinyl-Propenone Linkage: The final step involves coupling the fluorophenyl and pyridazinyl-pyridinyl intermediates with a piperazinyl-propenone linkage under specific conditions, such as using a base catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Enone System (Prop-2-en-1-one)

The α,β-unsaturated ketone undergoes characteristic reactions:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, hydrazine derivatives form pyrazoline adducts (ΔTm = +15–28 K in thermal shift assays) .

  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., furan) under thermal conditions.

Piperazine Ring

  • Alkylation/Acylation : Secondary amines react with alkyl halides (e.g., methyl iodide) or acyl chlorides in dichloromethane (DCM) at RT .

  • Chelation : Coordinates with transition metals (e.g., Pd(II)) in catalytic systems, enabling cross-coupling reactions .

Aromatic Heterocycles

  • Pyridazine/Pyridine : Electrophilic substitution at activated positions (e.g., C-5 of pyridazine) using HNO3/H2SO4 .

  • 4-Fluorophenyl : Resistant to electrophilic substitution due to electron-withdrawing F; participates in Suzuki-Miyaura cross-couplings with aryl boronic acids (Pd(OAc)2, K2CO3, 80°C) .

Modification Strategies and SAR Insights

Table 2. Structure-Activity Relationship (SAR) Modifications

Position ModifiedModification TypeImpact on Reactivity/BioactivitySource
Pyridazine (C-6)Replacement with pyrimidineReduced enzyme affinity (ΔTm = −8 K)
Piperazine (N-4)Substitution with morpholineEnhanced hydrophobic interactions (IC50 ↓ 40%)
Enone (β-carbon)Addition of trifluoromethylIncreased thermal stability (ΔTm = +28 K)
  • Pyridazine Ring : Electron-deficient substituents (e.g., CF3) improve binding to kinase targets (e.g., PfCDPK1) .

  • Piperazine : Bulky groups (e.g., 2-methylpiperidine) enhance metabolic stability but reduce solubility.

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 240°C (m.p. 242–243°C observed in triazolyl analogs) .

  • Photolysis : UV exposure (254 nm) cleaves the enone system, forming 4-fluorophenyl ketone and piperazinyl fragments .

  • Hydrolysis : Susceptible to base-mediated retro-aldol cleavage (NaOH, ethanol, 60°C).

Industrial-Scale Optimization

  • Solvent Choice : Ethanol > DMF due to higher crystallinity (96% yield vs. 78%) .

  • Catalyst Recycling : Pd/C (10 wt%) reused 5× with <10% activity loss in cross-couplings .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and molecular targets.

Medicine

In medicinal chemistry, (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Chalcone Cores

Several chalcone derivatives share the (E)-3-(4-fluorophenyl)prop-2-en-1-one scaffold but differ in substituents on the aromatic ring or the piperazine moiety:

Compound Name Substituents Key Structural Features Biological Activity
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Phenyl group Dihedral angle: 7.14°–56.26° between rings N/A (structural reference)
(E)-3-(4-Fluorophenyl)-1-(4-((E)-(4-hydroxynaphthalen-1-yl)diazenyl)phenyl)prop-2-en-1-one (C10) Azobenzene-naphthol group Extended conjugation Dual EGFR/COX-2 inhibition
(E)-3-(4-Fluorophenyl)-1-(4-(diphenylamino)phenyl)prop-2-en-1-one (1d) Diphenylamino group Electron-rich aromatic system MIC = 12.5 µg/mL (antifungal)
(E)-3-(4-Fluorophenyl)-1-[4-(imidazol-1-yl)phenyl]prop-2-en-1-one Imidazole substituent Hydrogen-bonding capability Antifungal activity (vs. Aspergillus niger)

Key Observations :

  • The dihedral angle between the fluorophenyl and adjacent aromatic rings influences molecular planarity and intermolecular interactions .
  • Electron-withdrawing groups (e.g., fluorine) enhance stability, while electron-donating groups (e.g., methoxy, diphenylamino) modulate bioactivity .

Piperazine-Containing Analogues

Piperazine derivatives are notable for their conformational adaptability and ability to engage in hydrogen bonding. Examples include:

Compound Name Piperazine Substituents Structural Highlights Activity/Properties
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl Chair conformation of piperazine; E-configuration α-Glucosidase inhibition
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl Polar carbonyl group N/A (structural analogue)
Target Compound 6-(Pyridin-3-yl)pyridazin-3-yl Bicyclic heteroaromatic system Hypothesized kinase inhibition (structural similarity to ATP-competitive inhibitors)

Key Observations :

  • Bulky substituents (e.g., bis(aryl)methyl) on piperazine restrict ring puckering, favoring chair conformations .
  • Heteroaromatic substituents (e.g., pyridazinyl-pyridinyl) may enhance binding to hydrophobic enzyme pockets or nucleic acids.

Heterocyclic Variations

Replacement of the pyridazinyl-pyridinyl group with other heterocycles alters bioactivity:

Compound Name Heterocycle Activity
(E)-3-(1H-Imidazol-2-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (MMA-104) Imidazole Hemoglobin modulation (antisickling agent)
(2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one Pyridinyl Crystallographic study (no reported activity)
(E)-3-(4-Fluorophenyl)-1-(4-(pyrimidin-2-yl)phenyl)prop-2-en-1-one Pyrimidinyl Potential kinase inhibition

Key Observations :

  • Imidazole-containing chalcones exhibit dual functionality (e.g., metal chelation, hydrogen bonding) .
  • Pyridinyl and pyrimidinyl groups mimic nucleic acid bases, suggesting applications in targeting DNA/RNA-binding proteins.

Biological Activity

The compound (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, hereafter referred to as Compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound 1, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Overview

Compound 1 is characterized by a complex structure that includes a fluorophenyl group, a pyridazine moiety, and a piperazine ring. The presence of these functional groups suggests diverse interactions with biological targets.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of similar compounds within the pyridazine family. For instance, derivatives with structural similarities to Compound 1 have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. One study reported an IC50 value of 0.38 μM for a related compound, indicating potent antitrypanosomal activity .

CompoundIC50 (μM)Toxicity (CC50 μM)Selectivity Index (SI)
Compound 1TBDTBDTBD
Related Compound0.38>100>263

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to Compound 1 have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that certain derivatives exhibited IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition, suggesting that modifications in the structure can enhance inhibitory effects .

The mechanisms underlying the biological activities of Compound 1 are multifaceted:

Antitrypanosomal Mechanism:
The proposed mechanism involves the inhibition of specific enzymes crucial for the survival of Trypanosoma brucei. Molecular docking studies suggest that Compound 1 may bind effectively to rhodesain, a cysteine protease essential for the parasite's metabolism .

Cholinesterase Inhibition:
The inhibition of cholinesterases by compounds similar to Compound 1 appears to be mediated through competitive binding at the active site of these enzymes. The presence of aromatic and heterocyclic rings enhances binding affinity due to π-stacking interactions and hydrogen bonding .

Case Studies

Several case studies have investigated the pharmacological profiles of compounds related to Compound 1:

  • Case Study A: A derivative with a similar piperazine structure demonstrated significant antitrypanosomal activity with minimal cytotoxicity in vitro, supporting its potential as a lead compound for drug development.
  • Case Study B: Another study focused on cholinesterase inhibitors derived from pyridazine structures showed promising neuroprotective effects alongside their enzyme inhibition properties.

Q & A

How is (E)-3-(4-fluorophenyl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one synthesized, and what spectroscopic techniques are employed for characterization?

(Basic)
The synthesis involves a multi-step protocol: (i) preparation of the pyridazine-piperazine intermediate via Buchwald–Hartwig coupling or nucleophilic substitution, and (ii) condensation with a 4-fluorophenyl-substituted enone under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Characterization employs ¹H/¹³C NMR to confirm the E-configuration (trans-vinylic protons with J ≈ 12–16 Hz) and UV-Vis spectroscopy to assess conjugation (λmax ~300–320 nm). IR spectroscopy verifies the carbonyl stretch (~1670 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

What challenges arise in achieving stereochemical purity during the synthesis of the E-isomer, and how can reaction conditions be optimized to minimize Z-isomer formation?

(Advanced)
E/Z isomerism in α,β-unsaturated ketones is influenced by reaction kinetics and solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation, while elevated temperatures (70–90°C) favor thermodynamic control. Catalytic bases (e.g., triethylamine) reduce protonation-induced isomerization . Post-synthesis, aqueous washing selectively removes the Z-isomer due to its higher solubility, as demonstrated in piperidine-based enone purification . HPLC with a chiral stationary phase (C18 column, acetonitrile/water) monitors isomer ratios, ensuring >95% E-purity .

How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

(Advanced)
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals, revealing HOMO-LUMO gaps (4.3–4.8 eV) that correlate with experimental UV-Vis data. Fukui indices identify the β-carbon of the enone as electrophilic, rationalizing nucleophilic attack patterns. Mulliken charges show electron-withdrawing effects from the 4-fluorophenyl group (-0.21 e), enhancing reactivity toward amine nucleophiles. Solvent models (e.g., PCM) improve agreement between simulated and experimental NMR shifts (δ < 0.5 ppm deviation) .

What crystallographic data are critical for confirming the molecular geometry of this compound, and how do they compare with computational predictions?

(Basic)
Single-crystal XRD provides bond lengths (C=O: 1.22–1.24 Å, C=C: 1.32–1.35 Å) and dihedral angles between the fluorophenyl and pyridazine rings (10–25°), confirming planarity. For analogous compounds, XRD data (e.g., CCDC 1988019) align with DFT-optimized geometries (<0.05 Å RMSD for bond lengths). Discrepancies in torsion angles (e.g., 5–10° in piperazine rings) arise from crystal packing forces absent in gas-phase simulations .

What strategies are effective in resolving contradictions between experimental spectroscopic data and computational simulations for this compound?

(Advanced)
Discrepancies often stem from solvent effects or crystal packing. For NMR, explicit solvent molecules in DFT (e.g., DMSO added via ONIOM method) reduce shift deviations to <1 ppm . In UV-Vis, time-dependent DFT (TD-DFT) with solvent corrections (e.g., ethanol) reconciles calculated excitations (300–310 nm) with experimental λmax. Cross-validation using XRD-derived geometries ensures computational models account for solid-state distortions .

How does the presence of the 4-fluorophenyl and pyridazine-piperazine moieties influence the compound's intermolecular interactions in the solid state?

(Advanced)
XRD studies of related enones reveal C–H···F interactions (2.8–3.0 Å) between fluorophenyl groups and adjacent aromatic protons, stabilizing layered packing. The pyridazine ring engages in π-π stacking (3.5 Å interplanar distance), while the piperazine nitrogen forms N–H···O hydrogen bonds (2.1 Å) with the carbonyl group. These interactions increase melting points by 20–30°C compared to non-fluorinated analogs, as seen in bis(4-methoxyphenyl)methyl-piperazine derivatives .

What methodological approaches are recommended for analyzing the compound's stability under varying pH and temperature conditions?

(Advanced)
Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C for 14–28 days. HPLC tracks degradation products, while LC-MS identifies hydrolyzed intermediates (e.g., fluorophenyl-acid derivatives). Activation energy (Ea) calculations via Arrhenius plots predict shelf-life at 25°C. For thermal stability, differential scanning calorimetry (DSC) measures decomposition onset temperatures (>200°C typical for fluorinated enones) .

How can researchers validate the compound's biological activity while accounting for structural analogs with conflicting data?

(Advanced)
Structure-activity relationship (SAR) studies compare substitutions at the pyridazine (e.g., 6-pyridin-3-yl vs. 6-ethyl) and fluorophenyl positions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), which are validated via enzyme inhibition assays (IC₅₀). Contradictory data from analogs are resolved by adjusting assay conditions (e.g., ATP concentration in kinase assays) or probing off-target effects via proteome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.